3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid
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Overview
Description
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid typically involves the reaction of 1-methyl-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method involves the alkylation of 1-methyl-1H-1,2,4-triazole with 3-bromopropanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
3-(1H-1,2,4-Triazol-3-yl)propanoic acid: Lacks the methyl group, leading to different reactivity and applications.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Contains an additional methoxy group, which can influence its chemical behavior[][6].
Uniqueness: 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propanoic acid is unique due to the presence of both the triazole ring and the propanoic acid moiety. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry[6][6].
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(1-methyl-1,2,4-triazol-3-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-9-4-7-5(8-9)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
NWRZERAIECZGRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)CCC(=O)O |
Origin of Product |
United States |
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